molecular formula C18H17N3O B2823865 N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide CAS No. 477711-86-7

N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2823865
CAS No.: 477711-86-7
M. Wt: 291.354
InChI Key: AXWUOOACKHWONL-UHFFFAOYSA-N
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Description

N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines, followed by cyclization to form the pyrazole ring. One common method includes the use of transition-metal catalysts and photoredox reactions . Another approach involves the use of Amberlyst-70 as a heterogeneous catalyst, which offers eco-friendly attributes and a simple reaction workup .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize one-pot multicomponent processes, which are efficient and cost-effective. These methods can involve the use of novel reactants and innovative reaction types to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, arylhydrazines, and transition-metal catalysts. Reaction conditions can vary, but they often involve heating and the use of solvents such as ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide include other pyrazole derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H18_{18}N2_{2}O
  • Molecular Weight : 290.35 g/mol
  • Structure : The compound features a pyrazole ring substituted with ethyl and diphenyl groups at specific positions, enhancing its interaction with biological targets.

This compound demonstrates its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition leads to reduced inflammation and pain .
  • Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease contexts .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been substantiated through various in vitro and in vivo studies:

StudyModelResult
Tewari et al. (2014)Carrageenan-induced edema in ratsSignificant reduction in paw edema compared to control
Brullo et al. (2012)COX inhibition assaysIC50 values comparable to standard anti-inflammatory drugs

Anticancer Activity

Research has highlighted the compound's efficacy against multiple cancer cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)12.50
HepG2 (Liver Cancer)42.30
A549 (Lung Cancer)26.00

These results indicate that this compound may serve as a promising lead compound for cancer therapy.

Antimicrobial Activity

Initial findings suggest that the compound may exhibit antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli40 µg/mL
S. aureus30 µg/mL

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable characteristics for oral bioavailability:

  • Absorption : The molecular weight suggests good absorption potential.
  • Distribution : Lipophilicity due to the diphenyl groups enhances tissue distribution.
  • Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes.

Case Studies

Recent case studies have demonstrated the therapeutic potential of this compound:

  • In Vivo Anti-inflammatory Study : In a rat model of arthritis, administration of the compound resulted in significant reductions in inflammatory markers compared to untreated controls.
  • Cancer Cell Line Screening : A panel of cancer cell lines was treated with varying concentrations of the compound, revealing dose-dependent cytotoxicity and apoptosis induction.

Properties

IUPAC Name

N-ethyl-1,5-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-19-18(22)16-13-20-21(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWUOOACKHWONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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